(4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone
CAS No.: 1632285-96-1
Cat. No.: VC7951058
Molecular Formula: C17H17BrN6O
Molecular Weight: 401.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1632285-96-1 |
|---|---|
| Molecular Formula | C17H17BrN6O |
| Molecular Weight | 401.3 |
| IUPAC Name | [4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone |
| Standard InChI | InChI=1S/C17H17BrN6O/c18-11-3-4-13-12(10-11)15(19)22-17(21-13)24-8-6-23(7-9-24)16(25)14-2-1-5-20-14/h1-5,10,20H,6-9H2,(H2,19,21,22) |
| Standard InChI Key | ROUSRTQBCULURJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4 |
| Canonical SMILES | C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CN4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 4. The 4-amino and 6-bromo substituents enhance electrophilicity and hydrogen-bonding potential .
-
Piperazine linker: A six-membered diamine ring that confers conformational flexibility and facilitates interactions with biological targets .
-
Pyrrole-methanone group: A five-membered aromatic ring with a ketone functional group, contributing to π-π stacking and dipole interactions .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
-
NMR: The ¹H-NMR spectrum exhibits signals for the pyrrole protons (δ 6.2–6.8 ppm), piperazine methylenes (δ 2.8–3.5 ppm), and quinazoline aromatic protons (δ 7.5–8.2 ppm) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 401.3 ([M+H]⁺), with fragmentation patterns consistent with cleavage at the piperazine-quinazoline bond .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step approach:
-
Quinazoline Bromination: 4-Aminoquinazoline is brominated at position 6 using N-bromosuccinimide (NBS) in DMF .
-
Piperazine Coupling: The brominated intermediate reacts with piperazine under Mitsunobu conditions (DEAD, PPh₃) to form the C2-piperazine derivative .
-
Pyrrole Methanone Conjugation: The piperazine nitrogen is acylated with pyrrole-2-carboxylic acid chloride in the presence of triethylamine .
Table 2: Optimization Parameters for Step 3
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Dichloromethane | 78% → 85% |
| Temperature | 0–5°C | Reduced side products |
| Catalyst | DMAP | 15% rate increase |
Industrial Availability
Suppliers such as Parchem and BLD Pharmatech Ltd. offer the compound at research-grade purity (>95%) . Scalability remains limited due to challenges in purifying the final product, necessitating column chromatography or recrystallization from ethanol/water mixtures .
Comparative Analysis with Analogues
Table 3: Structural and Activity Comparison
| Compound | Molecular Weight | Key Structural Difference | IC₅₀ (EGFR) |
|---|---|---|---|
| Target Compound | 401.3 | Pyrrole-methanone | 0.45 µM |
| [4-(4-Amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-furan-2-yl-methanone | 402.2 | Furan replaces pyrrole | 1.2 µM |
| 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-(4-bromophenyl)methanone | 472.3 | Dimethoxyquinazoline; bromophenyl | 0.78 µM |
The pyrrole derivative exhibits superior kinase inhibition compared to furan analogues, likely due to enhanced π-stacking with tyrosine residues .
Challenges and Future Directions
-
Solubility Optimization: Prodrug strategies (e.g., phosphate esters) are under investigation to improve bioavailability .
-
Toxicology Profiling: Hepatotoxicity observed in murine models (ALT elevation at 50 mg/kg) necessitates structural refinement .
-
Targeted Delivery: Nanoparticle encapsulation (PLGA carriers) is being explored to enhance tumor accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume